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Compound of Interest

Compound Name: Diisobutylamine

Cat. No.: B089472

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational chemistry and molecular
modeling approaches applicable to diisobutylamine. It details theoretical methodologies,
presents expected quantitative data, and outlines relevant experimental protocols for validation.
This document is intended to serve as a core technical resource for researchers and
professionals in drug development and related scientific fields.

Molecular Structure and Physicochemical
Properties

Diisobutylamine, a secondary amine with the chemical formula CsHa1sN, is a colorless liquid
with an ammonia-like odor.[1][2] A summary of its key physicochemical properties is presented
in Table 1. This data is crucial for parameterizing and validating computational models.

Table 1: Physicochemical Properties of Diisobutylamine
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Property Value Source
Molecular Formula CsHioN [1]
Molecular Weight 129.24 g/mol [1]
Appearance Colorless liquid [1]

Odor Ammonia-like [1]
Boiling Point 137-139 °C

Melting Point -77 °C

Density 0.74 g/mL at 25 °C

Refractive Index 1.4081 at 20 °C

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure,
optimized geometry, and vibrational properties of diisobutylamine at an atomic level.

Methodology: Density Functional Theory (DFT)

A widely accepted and computationally efficient method for studying organic molecules like
diisobutylamine is Density Functional Theory (DFT). The B3LYP functional combined with the
6-31G* basis set is a common choice that provides a good balance between accuracy and
computational cost for geometry optimization and vibrational frequency calculations.[3][4][5]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
A typical workflow for DFT calculations on diisobutylamine is as follows:

 Input Structure Generation: A 3D structure of diisobutylamine is created using molecular
building software.

o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation. This is an iterative process where the forces on each atom are calculated, and
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the atomic positions are adjusted until a minimum on the potential energy surface is reached.

[31141[5]

 Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation
is performed. This involves calculating the second derivatives of the energy with respect to
the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational
frequencies and their corresponding normal modes. The absence of imaginary frequencies
confirms that the optimized structure is a true minimum.
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- Thermodynamic Properties -
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Caption: Workflow for DFT calculations on diisobutylamine.

Predicted Geometrical Parameters

While specific DFT calculations for diisobutylamine are not readily available in the literature,
data from computational studies on similar secondary amines like diethylamine can provide
expected values for bond lengths and angles.[6] These parameters are crucial for building
accurate models for molecular simulations.
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Table 2: Expected Optimized Geometrical Parameters for Diisobutylamine (based on DFT
B3LYP/6-31G calculations of analogous amines)*

Parameter Expected Value
C-N Bond Length ~1.47 A

C-C Bond Length ~1.53 A

N-H Bond Length ~1.01 A

C-H Bond Length ~1.09 A

C-N-C Bond Angle ~112°

C-C-N Bond Angle ~114°

H-N-C Bond Angle ~109°

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra
to validate the computational model. The IR spectrum of diisobutylamine is available in public
databases.[1] Key vibrational modes for secondary amines include N-H stretching, C-N
stretching, and N-H bending.

Table 3: Expected Key Vibrational Frequencies for Diisobutylamine

Vibrational Mode Expected Frequency Range (cm™?)
N-H Stretch 3300 - 3500
C-H Stretch (aliphatic) 2850 - 3000
N-H Bend 1550 - 1650
C-N Stretch 1020 - 1220

Molecular Dynamics Simulations
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Molecular dynamics (MD) simulations provide insights into the dynamic behavior of
diisobutylamine, such as its conformational flexibility and interactions with other molecules.

Methodology: Force Fields

MD simulations rely on force fields, which are sets of parameters that describe the potential
energy of a system of atoms. For aliphatic amines like diisobutylamine, the GROMOS 54A7
force field is a suitable choice.[5][7][8][9][10][11] The GROMOS force fields are well-established
and widely used in the GROMACS simulation package.[8][9]

Experimental Protocol: Molecular Dynamics Simulation

A general workflow for an MD simulation of diisobutylamine in a solvent (e.g., water) is as
follows:

o System Setup: A simulation box is created containing one or more diisobutylamine
molecules and solvent molecules.

e Energy Minimization: The initial system is energy-minimized to remove any unfavorable
contacts.

o Equilibration: The system is gradually heated to the desired temperature and equilibrated at
the desired pressure to reach a stable state. This is typically done in two phases: NVT
(constant number of particles, volume, and temperature) followed by NPT (constant number
of particles, pressure, and temperature).

e Production Run: Once equilibrated, the production simulation is run for a desired length of
time, during which the trajectory of each atom is saved.

e Analysis: The saved trajectory is analyzed to calculate various properties of interest, such as
radial distribution functions, diffusion coefficients, and conformational changes.
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Caption: General workflow for a molecular dynamics simulation.

Conformational Analysis

Diisobutylamine possesses several rotatable bonds, leading to a number of possible
conformations. Understanding the relative energies of these conformers is important for
predicting its behavior and interactions.

Methodology

Conformational analysis can be performed using both quantum chemical methods and
molecular mechanics.[4][12] A common approach is to perform a systematic or stochastic
search of the conformational space. For each identified low-energy conformer, a geometry
optimization and frequency calculation can be performed at the DFT level (e.g., B3LYP/6-31G*)
to determine its relative stability.

Experimental Protocol: Conformational Search

« Initial Search: A molecular mechanics-based conformational search is performed to identify a
set of low-energy conformers.

o Clustering: The identified conformers are clustered based on their structural similarity.

o DFT Optimization: A representative structure from each cluster is then subjected to a full
geometry optimization and frequency calculation using DFT.

o Energy Ranking: The relative energies (including zero-point vibrational energy corrections) of
the optimized conformers are calculated to determine their relative populations at a given
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temperature.

Studies on similar molecules like diethylamine have shown that multiple conformers can exist in
the gas phase.[6] A similar conformational landscape is expected for diisobutylamine.

Experimental Validation

Computational models should be validated against experimental data whenever possible. For
diisobutylamine, several experimental techniques can provide data for comparison.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional
structure of a molecule in the solid state.[2][7][13][14][15] While a crystal structure of pure
diisobutylamine is not readily available, the Crystallography Open Database (COD) is a
valuable resource for crystal structures of organic compounds.[3][16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for obtaining a crystal structure is as follows:

o Crystal Growth: High-quality single crystals of the compound of interest are grown from a
suitable solvent.

o Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are
collected.

» Structure Solution and Refinement: The diffraction data are processed to solve and refine the
crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[2][7]
[13][14][15]

Gas-Phase Electron Diffraction

For volatile compounds like diisobutylamine, gas-phase electron diffraction can be used to
determine the molecular structure in the absence of crystal packing forces.[6] This technique is
particularly useful for studying conformational equilibria in the gas phase.

Vibrational Spectroscopy
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As mentioned previously, experimental IR and Raman spectra provide a direct comparison for
calculated vibrational frequencies.

Conclusion

This technical guide has outlined the key computational and experimental methodologies for
the study of diisobutylamine. By combining quantum chemical calculations, molecular
dynamics simulations, and conformational analysis, a detailed understanding of the structure,
dynamics, and properties of this molecule can be achieved. Experimental validation through
techniques such as X-ray crystallography and vibrational spectroscopy is crucial for ensuring
the accuracy of the computational models. The workflows and expected data presented herein
provide a solid foundation for researchers and professionals to undertake comprehensive
molecular modeling studies of diisobutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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